molecular formula C60H93N13O13S B12393806 Yllemlwrl

Yllemlwrl

Cat. No.: B12393806
M. Wt: 1236.5 g/mol
InChI Key: FKAIJRQYWFAWQI-CVINIGLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yllemlwrl: is a peptide sequence that serves as a T cell epitope. It is recognized by the human leukocyte antigen A2 (HLA-A2) and corresponds to codons 125-133 of the Epstein-Barr virus latent membrane protein 1 (LMP1). This sequence is significant in immunological research due to its role in the immune response against Epstein-Barr virus-associated diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Yllemlwrl is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure high purity and yield. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: : Industrial production of this compound involves large-scale SPPS. The process is optimized to minimize impurities and maximize yield. The peptide is synthesized in bulk, followed by purification and lyophilization to obtain a stable, dry powder form .

Chemical Reactions Analysis

Types of Reactions: : Yllemlwrl primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the methionine residue .

Common Reagents and Conditions: : The synthesis of this compound involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). Oxidation reactions may involve reagents like hydrogen peroxide, while reduction reactions may use agents like dithiothreitol (DTT) .

Major Products Formed: : The primary product of the synthesis is the this compound peptide. During oxidation, methionine can be converted to methionine sulfoxide. Reduction reactions can revert oxidized methionine back to its original form .

Mechanism of Action

Yllemlwrl exerts its effects by binding to the HLA-A2 molecule on the surface of antigen-presenting cells. This complex is recognized by T cell receptors on cytotoxic T lymphocytes, leading to the activation and proliferation of these immune cells. The activated T cells then target and destroy cells expressing the Epstein-Barr virus LMP1 protein .

Comparison with Similar Compounds

Similar Compounds: : Other peptides that serve as T cell epitopes include YLQQNWWTL and YLLEMLWRL. These peptides also bind to HLA-A2 and are involved in immune responses against viral infections .

Uniqueness: : this compound is unique due to its specific sequence and its role as a major mutation site in the HLA-A2-restricted cytotoxic T lymphocyte epitope sequence. This makes it particularly valuable in studying immune responses to Epstein-Barr virus .

Properties

Molecular Formula

C60H93N13O13S

Molecular Weight

1236.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C60H93N13O13S/c1-32(2)25-45(69-51(77)40(61)29-36-16-18-38(74)19-17-36)56(82)71-46(26-33(3)4)55(81)67-43(20-21-50(75)76)53(79)68-44(22-24-87-9)54(80)70-47(27-34(5)6)57(83)72-48(30-37-31-65-41-14-11-10-13-39(37)41)58(84)66-42(15-12-23-64-60(62)63)52(78)73-49(59(85)86)28-35(7)8/h10-11,13-14,16-19,31-35,40,42-49,65,74H,12,15,20-30,61H2,1-9H3,(H,66,84)(H,67,81)(H,68,79)(H,69,77)(H,70,80)(H,71,82)(H,72,83)(H,73,78)(H,75,76)(H,85,86)(H4,62,63,64)/t40-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1

InChI Key

FKAIJRQYWFAWQI-CVINIGLTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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